Peptide 7194

Description

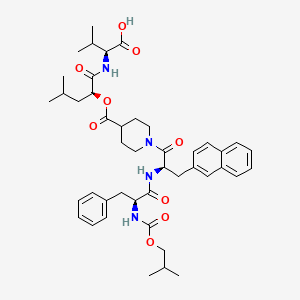

Peptide 7194 is a pentapeptide HIV protease inhibitor with the structure iBOC-[L-Phe]-[D-beta-Nal]-Pip-[alpha-(OH)-Leu]-Val. Developed as part of a strategy to enhance the plasma stability and bioavailability of peptide-based antiviral agents, it demonstrated potent inhibitory activity against HIV-1 in vitro . To address this, researchers synthesized a phospholipid prodrug derivative, 7196, by conjugating phosphatidylethanolamine to the C-terminal valine of 7194. This modification aimed to exploit lipid-mediated transport and metabolic stability mechanisms .

Properties

CAS No. |

159440-08-1 |

|---|---|

Molecular Formula |

C44H58N4O9 |

Molecular Weight |

787.0 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-4-methyl-2-[1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carbonyl]oxypentanoyl]amino]butanoic acid |

InChI |

InChI=1S/C44H58N4O9/c1-27(2)22-37(40(50)47-38(29(5)6)42(52)53)57-43(54)33-18-20-48(21-19-33)41(51)36(25-31-16-17-32-14-10-11-15-34(32)23-31)45-39(49)35(24-30-12-8-7-9-13-30)46-44(55)56-26-28(3)4/h7-17,23,27-29,33,35-38H,18-22,24-26H2,1-6H3,(H,45,49)(H,46,55)(H,47,50)(H,52,53)/t35-,36+,37-,38-/m0/s1 |

InChI Key |

XFRDRCQWWIIAHK-NAQJMGRXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)OC(=O)C1CCN(CC1)C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Peptide 7194 is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving the activation of the carboxyl group of the incoming amino acid and the protection of the amino group to prevent unwanted reactions. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) for activation, and piperidine for deprotection .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale SPPS. The process is automated to ensure precision and efficiency. High-performance liquid chromatography (HPLC) is often employed for the purification of the synthesized peptide, ensuring that the final product is of high purity .

Chemical Reactions Analysis

Protecting Group Schemes

Two primary protecting group schemes are used in SPPS: the Boc/benzyl and Fmoc/*tert-*butyl approaches. The Boc/Bzl strategy uses acid-labile N-terminal Boc protection, while the Fmoc/tBu approach uses base-labile Fmoc N-terminal protection. Both methods involve acid-labile side chain protection and resin linkage, which are removed during the final cleavage step using trifluoroacetic acid (TFA) .

Peptide Bond Formation

Peptide bonds are formed through a dehydration-condensation reaction between the amine group of one amino acid and the carboxyl group of another. This reaction results in the formation of an amide group (), with the elimination of a water molecule .

Carbodiimide-Mediated Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), are commonly used for amide bond formation. These reagents facilitate the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the peptide N-terminal amine to form a peptide bond. Additives like 1-hydroxy-benzotriazole (HOBt) and 1-hydroxy-7-aza-benzotriazole (HOAt) can be used to suppress racemization .

Disulfide Bond Formation

For peptides containing cysteine residues, disulfide bond formation is crucial. This is typically achieved through stepwise formation using thiol protecting groups such as acetamidomethyl (Acm), tert-butyl (But), and 3-nitro-2-pyridine sulfenyl (NPYS). These groups allow for selective exposure of free thiol groups, enabling regioselective disulfide bond formation .

Chemical Reactions Data Table

| Chemical Reaction | Reagents | Conditions | Outcome |

|---|---|---|---|

| Peptide Bond Formation | Amino Acids, Carbodiimides (DCC/DIC) | Non-polar solvents (e.g., dichloromethane) | Amide Bond Formation |

| Disulfide Bond Formation | Thiol Protecting Groups (Acm, But, NPYS) | Stepwise removal of protecting groups | Regioselective Disulfide Bonds |

| Cleavage from Solid Support | Trifluoroacetic Acid (TFA) | Acidic conditions | Removal of Protecting Groups and Peptide Release |

Scientific Research Applications

Peptide 7194 has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of peptide-based materials and nanotechnology .

Mechanism of Action

The mechanism of action of Peptide 7194 involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. These interactions can modulate cellular processes, such as signal transduction, gene expression, and protein synthesis. The exact pathways involved depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Table 1: Comparative Pharmacokinetic and Activity Profiles of 7194 and 7196

| Parameter | Peptide 7194 | Prodrug 7196 |

|---|---|---|

| Antiviral Activity | Active (HIV-1 IC50) | Equally Active |

| Peak Plasma Level | 1.6 µM | 36 µM |

| AUC (vs. 7194) | 1x | 48x |

| Mean Residence Time | 1x | 43x |

- Pharmacokinetics : In rats, 7196 achieved a 36 µM peak plasma concentration —22.5-fold higher than 7194—and exhibited a 48-fold greater AUC and 43-fold longer residence time , demonstrating dramatically enhanced bioavailability .

Broader Applicability of the Phospholipid Prodrug Strategy

A related pentapeptide, 7140, was derivatized with dipalmitoylphosphatidylethanolamine-succinic acid (7172) at its N-terminus. Similar to 7196, the prodrug 7172 retained the parent compound’s antiviral activity in vitro .

Contrast with Other Peptide Delivery Strategies

- Transferrin Receptor-Targeting Peptides: Used to shuttle gold nanoparticles across the blood-brain barrier (e.g., in Biomaterials 2012), this method relies on receptor-mediated transport rather than metabolic stabilization .

- Antibacterial Peptide Modifications : Melittin-derived peptides () employ structural optimization for enhanced membrane penetration, whereas 7196 focuses on prolonging systemic exposure.

Research Findings and Implications

The phospholipid prodrug strategy exemplified by 7196 addresses critical limitations of peptide therapeutics:

Metabolic Stability : The biodegradable lipid moiety shields 7194 from rapid enzymatic degradation.

Sustained Release : Slow hydrolysis of the prodrug in plasma ensures prolonged drug exposure.

Broad Applicability : Success with 7140/7172 suggests this approach could extend to other peptides .

Q & A

Q. What experimental models are recommended for identifying Peptide 7194’s protein interaction partners?

Use high-throughput yeast two-hybrid (Y2H) systems to screen large protein libraries, as demonstrated in studies involving human ORFeome collections . Ensure bait and prey configurations are validated with orthogonal methods (e.g., co-immunoprecipitation) to reduce false positives.

Q. How can researchers ensure reproducibility when synthesizing this compound for functional assays?

Request peptide content analysis (via HPLC and mass spectrometry) and specify requirements for salt/TFA removal if conducting sensitive bioassays . Document batch-specific variations in purity and solubility to contextualize experimental outcomes.

Q. What statistical approaches are essential for validating this compound’s interaction data?

Q. How should researchers structure their methodology section for studies involving this compound?

Follow guidelines for experimental rigor:

- Describe protocols in sufficient detail for replication (e.g., Y2H conditions, peptide concentrations) .

- Reference prior interaction screens and justify deviations from established methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported interaction networks?

- Conduct meta-analyses comparing datasets from diverse platforms (e.g., Y2H vs. affinity purification mass spectrometry).

- Use bioinformatics tools to assess overlap and identify context-dependent interactions (e.g., tissue-specific expression of binding partners) .

- Discuss limitations such as false positives/negatives inherent in high-throughput screens .

Q. What strategies optimize the integration of computational and experimental data for this compound functional annotation?

- Combine structural prediction tools (e.g., molecular docking) with mutagenesis experiments to validate binding domains.

- Deposit raw interaction data in public repositories (e.g., BioGRID) to facilitate cross-study comparisons .

Q. How should researchers address batch-to-batch variability in this compound when replicating studies?

- Standardize synthesis protocols and include internal controls (e.g., reference peptides) in each experiment .

- Perform dose-response curves across batches to assess functional consistency .

What frameworks guide the formulation of hypothesis-driven research questions about this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Example: “Does this compound modulate LNX1 ubiquitination in a phosphorylation-dependent manner?” Avoid overly broad questions; refine scope using the PICO framework (Population, Intervention, Comparison, Outcome) .

Data Presentation and Reporting

Q. How should researchers present contradictory data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.